molecular formula C12H18N4O6S B097938 Oryzalin CAS No. 19044-88-3

Oryzalin

Cat. No.: B097938
CAS No.: 19044-88-3
M. Wt: 346.36 g/mol
InChI Key: UNAHYJYOSSSJHH-UHFFFAOYSA-N
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Description

Oryzalin is a selective pre-emergence herbicide belonging to the dinitroaniline class. It is widely used in agriculture to control annual grasses and broadleaf weeds. The compound is known for its ability to inhibit cell division by disrupting microtubule formation, which is essential for cell division and elongation in plants .

Mechanism of Action

Target of Action

Oryzalin, a dinitroaniline herbicide, primarily targets the tubulin proteins in plants . Tubulin proteins are the building blocks of microtubules, which are crucial for cell division and growth .

Mode of Action

This compound acts by binding to plant tubulin and inhibiting microtubule polymerization . This interaction is rapid and pH-dependent, forming a tubulin-oryzalin complex . The binding of this compound to tubulin disrupts the formation of microtubules, thereby inhibiting cell division and elongation .

Biochemical Pathways

The disruption of microtubule dynamics by this compound affects various biochemical pathways. It leads to changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus . Moreover, this compound-induced polyploidy can influence gene expression and metabolic pathways associated with the biosynthesis of certain compounds .

Pharmacokinetics

It’s known that the activity of this compound depends on its binding to α- and β-tubulin subunits .

Result of Action

The binding of this compound to tubulin leads to the depolymerization of microtubules, blocking anisotropic growth of plant cells . This results in inhibited cell division and elongation, producing roots with cells having a predominantly isodiametric cell shape . Additionally, this compound can cause characteristic changes in the morphology of the ER and Golgi apparatus .

Action Environment

Environmental factors such as temperature, sunlight, soil incorporation, and surface irrigation can influence the phytotoxicity of this compound . For instance, the activity of this compound applied prior to planting was enhanced by covering the soil with plastic . Also, its phytotoxicity was greater at lower temperatures . The thoroughness of mechanical incorporation of this compound into soil and the amount of irrigation water also affect its phytotoxicity .

Biochemical Analysis

Biochemical Properties

Oryzalin interacts with α- and β-tubulin subunits, the principal building blocks of microtubules . These interactions alter the properties of microtubules, leading to their depolymerization . This ability to change microtubule properties is shared by all microtubule drugs, including this compound .

Cellular Effects

This compound has profound effects on cell physiology. It inhibits cell division and elongation, leading to characteristic changes in cell shape . In addition to its anti-microtubule properties, this compound also induces changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus . These effects are reversible upon washing out the herbicide .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to tubulin and preventing microtubule polymerization . This binding interaction disrupts the microtubular cytoskeleton, an intricate intracellular system of hollow cylindrical polymers composed of αβ-tubulin dimers .

Temporal Effects in Laboratory Settings

The effects of this compound are time-dependent and become most pronounced at higher concentrations . For instance, the typical cortical network of the ER assumes a pronounced nodulated morphology with increasing this compound concentrations . These changes are already elicited at low concentrations (2 μM) and become most pronounced at 20 μM .

Dosage Effects in Animal Models

While this compound is known to have low toxicity to animals

Subcellular Localization

This compound is known to localize to the microtubules within cells . It also causes changes in the morphology of the ER and Golgi apparatus, suggesting that it may also localize to these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oryzalin can be synthesized through a multi-step process involving the nitration of dipropylamine followed by sulfonation. The general synthetic route includes:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Oryzalin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Oryzalin: this compound is unique due to its specific binding affinity to plant tubulin and its effectiveness in inducing polyploidy in plants. It is also less toxic to animals compared to other dinitroaniline herbicides, making it a preferred choice in certain applications .

Properties

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide
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InChI

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)
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InChI Key

UNAHYJYOSSSJHH-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]
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Molecular Formula

C12H18N4O6S
Record name ORYZALIN
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DSSTOX Substance ID

DTXSID8024238
Record name Oryzalin
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Molecular Weight

346.36 g/mol
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Physical Description

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide., Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]
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Boiling Point

Decomp @ 265 °C
Record name ORYZALIN
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Solubility

Soluble in ethanol; practically insoluble in hexane., Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C), In water, 2.5 mg/l @ 25 °C
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Vapor Pressure

9.75X10-9 mm Hg @ 25 °C
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Mechanism of Action

Affects physiological growth processes associated with seed germination.
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Color/Form

Yellow-orange crystals

CAS No.

19044-88-3
Record name ORYZALIN
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Melting Point

137-138 °C, Mp: 141-142 °C /Technical oryzalin/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of oryzalin?

A1: this compound primarily targets tubulin, a protein that forms microtubules [, ].

Q2: How does this compound affect microtubules?

A2: this compound binds to tubulin dimers, preventing their assembly into microtubules [, , ]. This disrupts microtubule-dependent processes like mitosis, cell elongation, and gravitropic responses in plants [, , , , ].

Q3: Does this compound affect mammalian tubulin?

A3: this compound demonstrates specificity for plant tubulin and does not bind to mammalian tubulin, explaining its lack of effect on microtubules in mammalian cells like mouse 3T3 fibroblasts [].

Q4: How does this compound's impact on microtubules translate to its herbicidal activity?

A4: By inhibiting microtubule formation, this compound disrupts essential processes like cell division and elongation in plants, ultimately leading to growth inhibition and herbicidal effects [, , ].

Q5: Beyond plants, does this compound exhibit activity against other organisms?

A5: this compound has shown activity against certain protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica, by disrupting their microtubule-dependent processes [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H18N4O6S, and its molecular weight is 346.36 g/mol [, ].

Q7: Is there any spectroscopic data available for this compound?

A7: While this compilation doesn't delve into specific spectroscopic data, researchers interested in spectroscopic characterization can find relevant information in sources like chemical databases and analytical chemistry journals.

Q8: Can this compound be incorporated into slow-release formulations?

A9: Research suggests that certain polymeric resins can effectively adsorb and desorb this compound in a pH-dependent manner, hinting at the potential for developing slow-release formulations [].

Q9: Does this compound function as a catalyst in any known reactions?

A9: this compound's primary mode of action revolves around its binding affinity to tubulin, not its catalytic activity. As such, the provided research doesn't indicate any catalytic properties of this compound.

Q10: Have computational methods been employed to study this compound?

A10: While this specific compilation doesn't elaborate on computational studies, researchers have likely employed techniques like molecular docking and QSAR modeling to investigate this compound's interactions with tubulin and explore structure-activity relationships.

Q11: How do structural modifications of this compound affect its activity?

A12: While specific SAR studies are not detailed in these papers, research on this compound and related dinitroaniline herbicides suggests that modifications to the dinitroaniline moiety and the substituents on the sulfonamide group can influence its binding affinity to tubulin and its overall herbicidal activity [].

Q12: What are the challenges in formulating this compound?

A13: this compound's low water solubility poses a challenge in developing effective formulations [].

Q13: Are there strategies to overcome these formulation challenges?

A14: Researchers have explored incorporating this compound into lipid-based nanoformulations like liposomes and solid lipid nanoparticles to enhance its solubility and bioavailability for treating leishmaniasis [].

Q14: What are the SHE implications of using this compound?

A14: As a herbicide, this compound's use is subject to regulations aimed at ensuring environmental protection and worker safety. Specific guidelines and restrictions vary depending on the country and application.

Q15: What is known about the absorption and distribution of this compound in plants?

A16: this compound is readily absorbed by plant roots and transported throughout the plant [, ].

Q16: What is the relationship between this compound concentration and its effects in plants?

A17: this compound's effects on plants are concentration-dependent. At low concentrations, it primarily affects microtubule-dependent processes in dividing cells, while at higher concentrations, it can impact other cellular structures and processes [, , , ].

Q17: How is this compound's efficacy evaluated in plant systems?

A18: Researchers assess this compound's herbicidal efficacy through various parameters, including inhibition of plant growth (root and shoot elongation), morphological changes (root swelling, leaf distortion), and impact on physiological processes (gravitropic response) [, , , ].

Q18: Are there established in vivo models to study this compound's antiparasitic activity?

A19: Yes, researchers have utilized murine models of visceral leishmaniasis to evaluate the therapeutic potential of this compound nanoformulations [].

Q19: Has resistance to this compound been observed?

A20: Yes, resistance to this compound has been observed in some weed species and parasitic protozoa []. This highlights the importance of understanding resistance mechanisms and exploring alternative strategies for effective control.

Q20: Are there any known mechanisms for this compound resistance?

A20: While the provided research doesn't delve into specific resistance mechanisms, alterations in tubulin structure, reduced cellular uptake, or increased drug detoxification are potential mechanisms that could contribute to this compound resistance.

Q21: What is the toxicity profile of this compound?

A21: While this compound is generally considered to have low toxicity to mammals, research on its safety profile and potential long-term effects is ongoing.

Q22: How can this compound delivery be improved for treating leishmaniasis?

A23: Encapsulating this compound in lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, has been explored as a strategy to improve its delivery to target tissues and enhance its therapeutic efficacy against Leishmania parasites [].

Q23: Are there biomarkers for predicting this compound efficacy?

A23: While the provided research doesn't focus on specific biomarkers, investigating changes in tubulin structure or expression levels in target organisms could offer insights into predicting this compound's efficacy.

Q24: How is this compound quantified in various matrices?

A25: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC) to quantify this compound levels in environmental samples, plant tissues, and biological fluids [].

Q25: What are the environmental concerns associated with this compound use?

A26: As a persistent herbicide, this compound can accumulate in soil and water resources, potentially impacting non-target organisms. Understanding its degradation pathways and exploring strategies to mitigate its environmental impact is crucial [, ].

Q26: What factors influence this compound's solubility?

A27: this compound's solubility is pH-dependent, with higher solubility observed in alkaline conditions []. This property can be exploited for developing controlled-release formulations.

Q27: How are analytical methods for this compound validated?

A27: Validation of analytical methods for quantifying this compound involves assessing parameters like accuracy, precision, linearity, specificity, and robustness to ensure reliable and reproducible results.

Q28: How is this compound quality controlled during production?

A28: Manufacturers adhere to strict quality control measures, including testing for purity, impurities, and stability, to ensure the consistency and efficacy of this compound products.

Q29: Are there alternatives to this compound for weed control?

A30: Yes, several alternative herbicides are available for weed control, each with its own mode of action and efficacy profile. Some examples include trifluralin, pendimethalin, and prodiamine [, , ].

Q30: How is this compound waste managed?

A30: Proper disposal of this compound-containing waste is crucial to minimize environmental contamination. This typically involves following local regulations for pesticide disposal, which may include designated collection sites or specific treatment methods.

Q31: What resources are available for this compound research?

A31: Researchers can utilize resources like chemical databases (e.g., PubChem, ChemSpider), scientific literature databases (e.g., PubMed, Web of Science), and specialized research institutions focused on plant science or parasitology.

Q32: When was this compound first introduced as a herbicide?

A32: this compound was introduced as a pre-emergent herbicide in the 1960s and has since been widely used for weed control in various crops.

Q33: What are some examples of cross-disciplinary applications of this compound research?

A34: this compound's impact transcends disciplines, with its use extending from agriculture (weed control) to human health (antiparasitic drug development) []. Its mechanism of action, disrupting microtubule formation, makes it a valuable tool in cell biology research as well.

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